N-(4-methoxy-2-nitrophenyl)-1-oxo-1H-isochromene-3-carboxamide
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Overview
Description
N-(4-methoxy-2-nitrophenyl)-1-oxo-1H-isochromene-3-carboxamide is an organic compound with a complex structure that includes a nitrophenyl group, a methoxy group, and an isochromene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-1-oxo-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxy-2-nitroaniline with phthalic anhydride under acidic conditions to form the isochromene ring. The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-1-oxo-1H-isochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the methoxy group can yield various alkylated products .
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-1-oxo-1H-isochromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-1-oxo-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-2-nitrophenyl)acetamide
- 4-methoxy-2-nitrophenyl isocyanate
- 4-methoxy-2-nitrophenyl isothiocyanate
Uniqueness
N-(4-methoxy-2-nitrophenyl)-1-oxo-1H-isochromene-3-carboxamide is unique due to its isochromene ring structure, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this structural feature .
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-1-oxoisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c1-24-11-6-7-13(14(9-11)19(22)23)18-16(20)15-8-10-4-2-3-5-12(10)17(21)25-15/h2-9H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJYCQLEAUVVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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